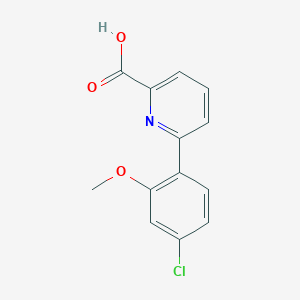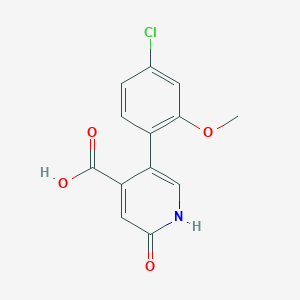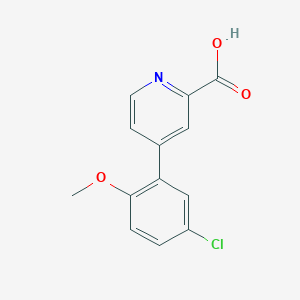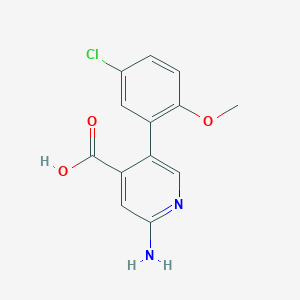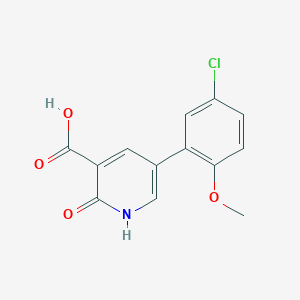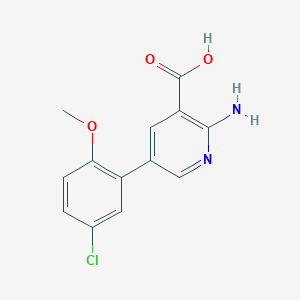
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid (5-Cl-MIPA) is a synthetic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. It is a derivative of the naturally occurring compound isonicotinic acid and is composed of five chlorine atoms, two methoxy groups, and two hydroxyl groups. The compound has been used in a variety of scientific research applications, as well as in laboratory experiments, due to its unique properties. In
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential applications in the fields of scientific research and laboratory experiments. It has been used as a reagent in a variety of biochemical and physiological studies, including the study of cell metabolism, signal transduction, and drug metabolism. It has also been used to study the effects of various drugs on the human body and to develop new drugs. In addition, 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% has been used in the development of new medical imaging techniques, such as PET scans, and in the development of new cancer treatments.
Mechanism of Action
The exact mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. In addition, the compound has been shown to interfere with the activity of various proteins, such as G-protein-coupled receptors and kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. In addition, the compound has been shown to interfere with the activity of various proteins, such as G-protein-coupled receptors and kinases, which are involved in the regulation of cell signaling pathways. Furthermore, 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively simple and cost-effective compound to synthesize and can be used in a variety of biochemical and physiological studies. In addition, the compound has been shown to be effective in inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. However, 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% also has some limitations. It is relatively unstable in aqueous solutions and can be toxic if ingested or inhaled in high concentrations.
Future Directions
There are a number of potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in the development of new drugs, medical imaging techniques, and cancer treatments. Additionally, further research is needed to better understand the mechanism of action of the compound and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to determine the safety and efficacy of 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% for use in humans.
Synthesis Methods
5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized by a variety of methods, including a multi-step synthesis process utilizing a palladium-catalyzed cross-coupling reaction, a two-step process involving an aqueous reaction and a hydrolysis, and a one-step process using a Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing 5-(5-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, 95% is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a 5-chloro-2-methoxyphenol with an isonicotinic acid in the presence of a palladium catalyst. The reaction produces the desired product in high yields and is relatively simple and cost-effective.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-3-2-7(14)4-8(11)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPNSKBLZOZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687957 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-14-2 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



